molecular formula C14H17N3O2 B13564177 (S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate

(S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate

Cat. No.: B13564177
M. Wt: 259.30 g/mol
InChI Key: YFMBSJZZOLRNRV-ZDUSSCGKSA-N
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Description

Methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate is a compound that features a benzyl group attached to an imidazole ring, which is further connected to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate

InChI

InChI=1S/C14H17N3O2/c1-19-14(18)13(15)7-12-9-17(10-16-12)8-11-5-3-2-4-6-11/h2-6,9-10,13H,7-8,15H2,1H3/t13-/m0/s1

InChI Key

YFMBSJZZOLRNRV-ZDUSSCGKSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CN(C=N1)CC2=CC=CC=C2)N

Canonical SMILES

COC(=O)C(CC1=CN(C=N1)CC2=CC=CC=C2)N

Origin of Product

United States

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